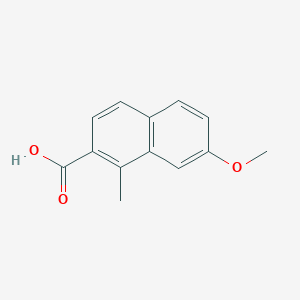
Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate typically involves the reaction of 1-methylpiperazine with ethyl 2-bromo-3-methylpropionate under basic conditions. The key step includes an aza-Michael addition between the piperazine and the ethyl bromo compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
化学反応の分析
Types of Reactions
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
科学的研究の応用
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.
4-Methylpiperazine: Another piperazine derivative with similar biological activities.
Ethyl 2-Methyl-3-piperazin-1-yl propionate: A closely related compound with slight structural differences.
Uniqueness
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other piperazine derivatives .
特性
CAS番号 |
1024537-81-2 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC名 |
ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)10(2)9-13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3 |
InChIキー |
PXVDCSSPQKCTDI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)CN1CCN(CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


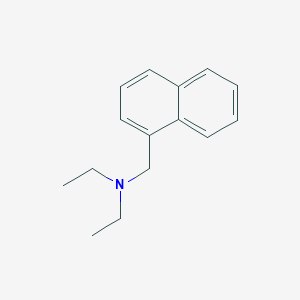
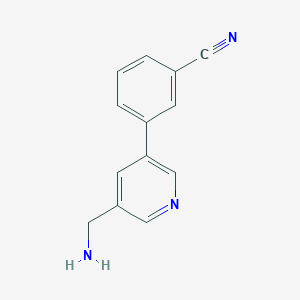
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)
![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)
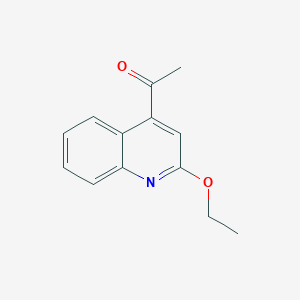
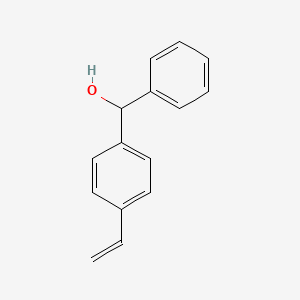

![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)

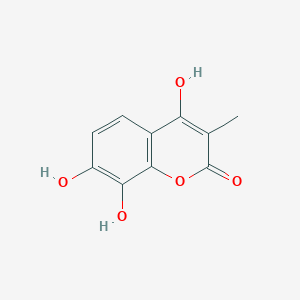

![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
